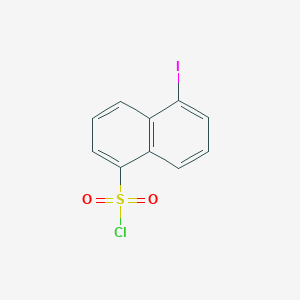

5-iodonaphthalene-1-sulfonyl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodonaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClIO2S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGIIEANQDDHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374764 | |

| Record name | 5-Iodo-naphthalene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110448-35-6 | |

| Record name | 5-Iodo-1-naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110448-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-naphthalene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-Iodonaphthalene-1-Sulfonyl Chloride

Dual-Functional Scaffold for Proteomics and Medicinal Chemistry

Executive Summary

5-Iodonaphthalene-1-sulfonyl chloride (CAS: 110448-35-6) represents a specialized class of bifunctional naphthalene derivatives. Unlike standard fluorescent labeling reagents (e.g., Dansyl chloride) which serve a singular purpose, this compound offers two distinct chemically reactive sites: a highly electrophilic sulfonyl chloride motif for bioconjugation and an aryl iodide moiety amenable to transition-metal-catalyzed cross-coupling. This guide details the physicochemical profile, synthetic logic, and application protocols for researchers leveraging this compound in fragment-based drug discovery (FBDD) and proteomic derivatization.

Part 1: Physicochemical Profile[1]

The molecular weight of 5-iodonaphthalene-1-sulfonyl chloride is 352.58 g/mol .[1][2] This value is critical for mass spectrometry normalization and stoichiometric calculations in synthesis.

Core Data Table

| Property | Value | Notes |

| Molecular Weight | 352.58 g/mol | Monoisotopic mass dominates MS spectra due to Iodine/Chlorine isotopes. |

| Molecular Formula | ||

| CAS Number | 110448-35-6 | |

| Appearance | Orange to Red Solid | Color arises from extended conjugation and iodine heavy-atom effect. |

| Melting Point | 110–112 °C | Sharp transition indicates high crystalline purity. |

| Solubility | Hydrolyzes rapidly in aqueous buffers; requires organic co-solvent. | |

| Stability | Moisture Sensitive | Store at -20°C under inert atmosphere (Ar/N2).[2] |

Structural Causality

The high molecular weight relative to the carbon count is driven by the iodine atom (126.90 amu). The positioning of the iodine at C5 and the sulfonyl group at C1 creates a "peri" relationship analog, though they are on opposite rings. This specific substitution pattern minimizes steric hindrance at the sulfonyl center, maintaining high reactivity toward nucleophiles (amines/thiols).

Part 2: Synthetic Pathways & Regiochemistry

The synthesis of 5-iodonaphthalene-1-sulfonyl chloride relies on Electrophilic Aromatic Substitution (EAS). The presence of the iodine atom directs the subsequent chlorosulfonation, though achieving the 1,5-substitution pattern requires careful control of thermodynamics.

Mechanism of Action

-

Precursor: 1-Iodonaphthalene.

-

Reagent: Chlorosulfonic acid (

) acts as both the solvent and the electrophile source. -

Regioselectivity: The iodine atom is an ortho/para director but deactivating. However, in the naphthalene system, substitution preferentially occurs at the

-positions (1, 4, 5, 8) due to the stability of the arenium ion intermediate. With Iodine at position 1 (or 5), the sulfonyl group targets the other ring's

Visualization: Synthetic Logic

The following diagram illustrates the transformation and the bifunctional nature of the resulting scaffold.

Figure 1: Synthetic pathway via chlorosulfonation and subsequent divergent reactivity nodes.

Part 3: Experimental Protocols

Protocol A: Derivatization of Amines (Proteomics)

This protocol describes using 5-iodonaphthalene-1-sulfonyl chloride to label primary amines in peptides. The iodine atom serves as a heavy-atom handle for phasing in crystallography or as a distinct mass defect tag in mass spectrometry.

Reagents:

-

Labeling Reagent: 5-iodonaphthalene-1-sulfonyl chloride (10 mM in Acetone)

-

Buffer: 0.1 M

(pH 8.5)

Step-by-Step Workflow:

-

Preparation: Dissolve the analyte in bicarbonate buffer to a concentration of 1 mg/mL.

-

Addition: Add the labeling reagent solution in a 5:1 molar excess relative to the amine groups.

-

Note: The reagent is added in acetone to prevent immediate precipitation.

-

-

Incubation: Vortex efficiently and incubate at 37°C for 30 minutes in the dark.

-

Causality: The dark condition prevents potential photodegradation of the iodonaphthalene moiety.

-

-

Quenching: Add 10% ethylamine or glycine solution to scavenge excess sulfonyl chloride.

-

Analysis: Analyze via LC-MS. The adduct will show a mass shift corresponding to the added sulfonyl moiety (

Da, calculated as

Protocol B: Self-Validating Purity Check

Before critical experiments, validate the integrity of the sulfonyl chloride, as it hydrolyzes to sulfonic acid (

-

TLC Method:

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Hexane:Ethyl Acetate (8:2).

-

Visualization: UV light (254 nm).

-

Result: The sulfonyl chloride (less polar) will have a higher

(~0.6-0.7) than the hydrolyzed sulfonic acid (

-

Part 4: Applications in Drug Discovery

The true utility of this compound lies in its ability to serve as a Linchpin Reagent .

-

Fragment-Based Drug Discovery (FBDD): The sulfonyl chloride anchors the fragment to a lysine residue on a target protein (covalent tethering). Subsequently, the iodine position allows chemists to "grow" the molecule using Suzuki-Miyaura coupling to explore adjacent binding pockets.

-

Fluorescence Polarization: While less fluorescent than Dansyl chloride, the iodine atom facilitates the "Heavy Atom Effect," which can quench fluorescence or promote intersystem crossing. This is useful for studying triplet states or as a specific probe where long-lived phosphorescence is desired.

Reaction Logic Diagram

Figure 2: Sequential functionalization strategy using the bifunctional nature of the compound.

References

-

Santa Cruz Biotechnology. "5-Iodo-naphthalene-1-sulfonyl chloride Product Data." SCBT.com. Accessed February 11, 2026. Link[1][2]

-

ChemicalBook. "5-Iodonaphthalene-1-sulfonylchloride Properties and Suppliers." ChemicalBook.com. Accessed February 11, 2026. Link

-

PubChem. "5-Nitronaphthalene-1-sulfonyl chloride (Structural Analog Reference)." National Library of Medicine. Accessed February 11, 2026. Link

-

Organic Chemistry Portal. "Synthesis of Sulfonyl Chlorides." Organic-Chemistry.org. Accessed February 11, 2026. Link

-

Sigma-Aldrich. "5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl Chloride) Reference." MilliporeSigma. Accessed February 11, 2026. Link

Sources

- 1. 5-Iodo-naphthalene-1-sulfonyl chloride | CAS 110448-35-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 5-Iodonaphthalene-1-sulfonylchloride price,buy 5-Iodonaphthalene-1-sulfonylchloride - chemicalbook [m.chemicalbook.com]

- 3. EDANS iodoacetamide [5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid] | AAT Bioquest [aatbio.com]

- 4. rsc.org [rsc.org]

Technical Guide: Regioselective Synthesis of 5-Iodonaphthalene-1-Sulfonyl Chloride

The following technical guide details the regioselective synthesis of 5-iodonaphthalene-1-sulfonyl chloride (CAS 110448-35-6). This compound is a critical intermediate in proteomics (often serving as a scaffold for sulfhydryl-reactive fluorescent probes) and a precursor for cross-coupling reactions in medicinal chemistry.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-iodonaphthalene-1-sulfonyl chloride (

Retrosynthetic Logic

-

Target: 5-iodonaphthalene-1-sulfonyl chloride.[1]

-

Disconnection: S-Cl bond.

-

Intermediate: 5-iodonaphthalene-1-sulfonic acid.

-

Disconnection: C-I bond (via Sandmeyer).

-

Starting Material: 5-aminonaphthalene-1-sulfonic acid (Laurent's Acid).

Synthetic Pathway Visualization

The following diagram outlines the critical reaction flow, highlighting the phase changes and key reagents.

Figure 1: Step-wise conversion from Laurent's Acid to the target sulfonyl chloride.

Detailed Experimental Protocols

Phase 1: The Sandmeyer Iodination

Objective: Convert the amino group at C5 to an iodine atom while preserving the sulfonic acid at C1.

Reagents:

-

Sodium Nitrite (

) -

Hydrochloric Acid (

, conc.)[4] -

Potassium Iodide (

) -

Urea (optional, to quench excess nitrous acid)

Protocol:

-

Dissolution: Suspend 22.3 g (0.1 mol) of 5-amino-1-naphthalenesulfonic acid in 150 mL of water. Add 10% NaOH dropwise until the solid dissolves (formation of sodium sulfonate salt), then cool to 0–5°C in an ice bath.

-

Acidification: Rapidly add 25 mL of concentrated HCl. The free acid may precipitate as a fine suspension; vigorous stirring is essential.

-

Diazotization: Dropwise add a solution of

(7.0 g, 0.102 mol) in 20 mL water, maintaining temperature-

Validation: Test with starch-iodide paper (turns blue instantly) to ensure excess nitrous acid. If necessary, destroy excess

with a small amount of urea.

-

-

Iodination: Dissolve 20 g (0.12 mol) of KI in 50 mL water. Add this solution slowly to the cold diazonium slurry.

-

Decomposition: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour until nitrogen evolution ceases.

-

Isolation: Cool the dark mixture. The 5-iodonaphthalene-1-sulfonic acid usually precipitates. Filter the solid.[5][6]

-

Purification: Recrystallize from boiling water (with activated charcoal if dark tars are present).

-

Yield Expectation: 60–75%.

-

Phase 2: Sulfonyl Chloride Formation

Objective: Activate the sulfonic acid into the sulfonyl chloride.[7]

Critical Note: The sulfonic acid precursor must be anhydrous . Water reacts violently with

Reagents:

-

5-iodonaphthalene-1-sulfonic acid (dry)

-

Phosphorus Pentachloride (

)[7][8][9][10][11] -

Solvent: Phosphorus Oxychloride (

) or inert solvent like Chlorobenzene.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a

drying tube. -

Mixing: Mix 16.7 g (0.05 mol) of dried 5-iodonaphthalene-1-sulfonic acid with 11.5 g (0.055 mol) of

.-

Alternative: For milder conditions, suspend the acid in dry toluene and add 2 equivalents of

.

-

-

Reaction: Heat the mixture at 100–110°C (or reflux if using toluene) for 2–3 hours. The solid should dissolve, and HCl gas will evolve.

-

Quenching: Cool the reaction mixture to room temperature. Pour the reaction mass onto 200 g of crushed ice with vigorous stirring to hydrolyze excess

/ -

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

mL). -

Workup: Wash the organic layer with cold water (

mL) and 5% -

Isolation: Evaporate the solvent under reduced pressure. The residue is the crude sulfonyl chloride.

-

Final Purification: Recrystallize from Hexane/Benzene or Hexane/Chloroform mixture.

Key Data & Specifications

| Parameter | Specification | Notes |

| CAS Number | 110448-35-6 | Verified via SCBT [1].[1] |

| Molecular Formula | ||

| Molecular Weight | 352.58 g/mol | |

| Appearance | Yellow to tan crystalline solid | Color depends on iodine impurities. |

| Solubility | DCM, Chloroform, Acetone | Hydrolyzes in water/alcohols. |

| Storage | -20°C, Desiccated | Moisture sensitive. |

Mechanistic Insight (Causality)

The success of this synthesis relies on the electronic desymmetrization of the naphthalene ring provided by the starting material.

-

Regiocontrol: The sulfonate group (

) at C1 is meta-directing, but the amine at C5 is an activating ortho/para director. However, we do not rely on electrophilic substitution. We use the amine merely as a "handle" for the Sandmeyer reaction. -

Sandmeyer Radical Mechanism: The reaction of the diazonium salt with iodide is widely accepted to proceed via a single electron transfer (SET) mechanism involving an aryl radical, rather than a purely ionic

pathway. This prevents rearrangement of the position. -

Sulfonyl Chloride Activation: The reaction

is driven by the formation of the strong P=O bond in

Safety & Troubleshooting

Critical Hazards

-

Diazonium Salts: While naphthyl diazonium sulfonates are zwitterionic and generally more stable than simple phenyl diazoniums, they should never be allowed to dry out completely before reaction with iodide. Keep wet.

- : Highly corrosive and reacts violently with water to release HCl gas. All glassware must be oven-dried. Perform all operations in a fume hood.

-

Iodinated Compounds: Often light-sensitive. Wrap reaction vessels in aluminum foil during the iodination step.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Decomposition of diazonium salt. | Ensure T < 5°C during diazotization. Add urea to quench |

| Tarry Product (Step 1) | Polymerization of phenols. | Avoid excess heating after |

| Hydrolysis (Step 2) | Wet sulfonic acid precursor. | Dry the sulfonic acid in a vacuum oven at 100°C for 24h before adding |

| Incomplete Reaction (Step 2) | Old | Use fresh, white crystalline |

References

-

Santa Cruz Biotechnology (SCBT). 5-Iodo-naphthalene-1-sulfonyl chloride (CAS 110448-35-6).[1] Retrieved from

-

Organic Syntheses. 1-Amino-2-naphthol-4-sulfonic acid (General Diazotization Procedures). Org.[7][12] Synth. 1943, Coll. Vol. 2, 42. (Foundational reference for naphthylamine sulfonation handling).

-

TCI Chemicals. 5-Amino-1-naphthalenesulfonic Acid (Laurent's Acid) Product Specifications. Retrieved from

-

Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. (Review of chlorination methodologies for sulfonic acids). Retrieved from

-

BenchChem. 6-Chloronaphthalene-1-sulfonic acid as a Versatile Intermediate. (Analogous chemistry for naphthalene sulfonyl chloride synthesis). Retrieved from

Sources

- 1. 5-Iodo-naphthalene-1-sulfonyl chloride | CAS 110448-35-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 5-Amino-1-naphthalenesulfonic acid | CAS 84-89-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US2827487A - Preparation of 1, 5-naphthalene disulfonyl chloride - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

5-iodonaphthalene-1-sulfonyl chloride reactivity with primary amines

<An In-depth Technical Guide to the Reactivity of 5-Iodonaphthalene-1-sulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodonaphthalene-1-sulfonyl chloride is a key reagent in organic synthesis, prized for its ability to introduce the iodonaphthylsulfonyl moiety into molecules. This functional group serves as a versatile handle for further chemical transformations, particularly in the development of novel therapeutic agents and molecular probes. Its reaction with primary amines to form stable sulfonamides is a cornerstone of its utility. This guide provides a comprehensive exploration of this reaction, delving into the underlying mechanisms, offering field-proven experimental protocols, and addressing potential challenges to ensure successful and reproducible outcomes in the laboratory. The structural similarity to dansyl chloride, a widely used fluorescent labeling agent, highlights the potential of 5-iodonaphthalene-1-sulfonyl chloride derivatives in biochemical applications.[1]

Core Principles of Reactivity

The fundamental reaction between 5-iodonaphthalene-1-sulfonyl chloride and a primary amine is a nucleophilic acyl substitution at the sulfonyl sulfur. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This process is facilitated by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, which renders it highly susceptible to nucleophilic attack.

Reaction Mechanism

The reaction proceeds through a stepwise mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the 5-iodonaphthalene-1-sulfonyl chloride. This forms a tetrahedral intermediate.

-

Chloride Ion Elimination: The intermediate collapses, leading to the elimination of a chloride ion, a good leaving group.

-

Proton Transfer: A base, either an added scavenger like triethylamine or pyridine, or another molecule of the primary amine, removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and a protonated base.[2][3][4]

This classic method is the most prevalent for synthesizing sulfonamides from primary amines and sulfonyl chlorides.[2][3] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][5]

Factors Influencing Reactivity

Several factors can influence the rate and efficiency of the sulfonylation reaction:

-

Nucleophilicity of the Amine: The reactivity of the primary amine is directly related to its nucleophilicity. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[3] Steric hindrance around the amino group can also significantly slow down the reaction rate.[5]

-

Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used to avoid unwanted side reactions, particularly hydrolysis of the sulfonyl chloride.[2][3]

-

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[2][3] For less reactive amines, heating the reaction mixture may be necessary to drive the reaction to completion.[5]

-

Base: The choice of base is important for efficiently scavenging the generated HCl. Tertiary amines like triethylamine and pyridine are frequently employed.[2][3] Inorganic bases such as sodium carbonate can also be used, particularly in aqueous media.[3][6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfonamides from 5-iodonaphthalene-1-sulfonyl chloride and primary amines.

Protocol 1: Standard Procedure in an Aprotic Solvent

This protocol is a robust and generally applicable method for a wide range of primary amines.

Materials:

-

5-Iodonaphthalene-1-sulfonyl chloride

-

Primary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.[2]

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve 5-iodonaphthalene-1-sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of anhydrous DCM.[2] Add this solution dropwise to the cooled amine solution over 15-30 minutes.[2]

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[2]

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[2] Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[2]

Visualization of the Standard Protocol

Caption: Workflow for the standard synthesis of sulfonamides.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Hydrolysis of sulfonyl chloride.[2][5] 2. Poor nucleophilicity of the amine.[5] 3. Incorrect stoichiometry.[5] | 1. Ensure anhydrous conditions and use an inert atmosphere.[5] 2. Increase reaction temperature or use a more forcing solvent.[2] 3. Carefully check molar equivalents of reactants and base. |

| Presence of a Polar Byproduct (Sulfonic Acid) | 1. Water in the reaction mixture.[2] 2. Use of a protic solvent.[2] | 1. Use freshly dried solvents and glassware. 2. Switch to an anhydrous aprotic solvent. |

| Formation of Di-sulfonylated Product | 1. Excess sulfonyl chloride.[2] 2. High reaction temperature.[2] 3. Prolonged reaction time.[2] | 1. Use a 1:1 or slight excess of the amine.[2] 2. Maintain a lower reaction temperature (0 °C to room temperature).[2] 3. Monitor the reaction closely and quench upon consumption of the starting amine.[2] |

Mechanism and Side Reactions

A deeper understanding of the reaction mechanism and potential side reactions is crucial for optimizing reaction conditions and ensuring the desired outcome.

Visualization of the Reaction Mechanism

Caption: The nucleophilic substitution mechanism for sulfonamide formation.

Common Side Reactions

-

Hydrolysis of the Sulfonyl Chloride: 5-Iodonaphthalene-1-sulfonyl chloride is sensitive to moisture and can react with water to form the corresponding sulfonic acid.[2] This sulfonic acid is unreactive towards amines under these conditions and will result in a lower yield of the desired sulfonamide.

-

Di-sulfonylation: Primary amines possess two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride to form a di-sulfonylated byproduct.[2] This is more likely to occur if an excess of the sulfonyl chloride is used or at higher reaction temperatures.[2]

-

Reaction with Solvent: If a protic solvent such as an alcohol is used, it can compete with the amine in reacting with the sulfonyl chloride, leading to the formation of a sulfonate ester.[2]

Applications in Drug Discovery and Chemical Biology

The sulfonamide linkage is a key structural motif in a vast array of pharmaceuticals, exhibiting a wide range of biological activities including antibacterial, diuretic, anticonvulsant, and antiretroviral properties.[3][4][7] The iodo-substituent on the naphthalene ring of the title compound provides a valuable site for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the rapid generation of diverse libraries of compounds for screening in drug discovery programs.

Furthermore, the naphthalene core is fluorescent, and its derivatives, such as those of the analogous dansyl chloride, are extensively used as fluorescent probes to study protein structure and dynamics.[1][8][9] The reaction of 5-iodonaphthalene-1-sulfonyl chloride with primary amines on biomolecules can therefore be used to introduce a fluorescent tag for various bioanalytical applications.

Conclusion

The reaction of 5-iodonaphthalene-1-sulfonyl chloride with primary amines is a robust and versatile method for the synthesis of sulfonamides. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and awareness of potential side reactions are paramount to achieving high yields and purity. The protocols and troubleshooting guide provided herein, grounded in established chemical principles, offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors, from fundamental research to the development of novel therapeutics and chemical probes.

References

- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.

- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.

- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem.

-

Dansyl chloride - Wikipedia. Available at: [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. Available at: [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. Available at: [Link]

-

Sulfonamide - Wikipedia. Available at: [Link]

-

Amines as Nucleophiles - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cbijournal.com [cbijournal.com]

- 4. Sulfonamide - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]

- 9. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]

Technical Guide: Purity and Quality Specifications of 5-Iodonaphthalene-1-Sulfonyl Chloride

Executive Summary

5-Iodonaphthalene-1-sulfonyl chloride (5-I-NSC) is a high-value bifunctional reagent used primarily in proteomics (as a fluorescent precursor scaffold) and medicinal chemistry (as a Suzuki-Miyaura cross-coupling partner). Its dual reactivity—electrophilic attack at the sulfonyl center and palladium-catalyzed coupling at the iodine—imposes unique stability challenges.

This guide moves beyond standard Certificates of Analysis (CoA) to establish a Self-Validating Quality System . It addresses the critical "Purity vs. Potency" paradox common to sulfonyl chlorides, where a sample may show 99% HPLC purity yet fail in synthesis due to silent hydrolysis or inorganic contamination.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

Chemical Identity

-

IUPAC Name: 5-iodonaphthalene-1-sulfonyl chloride

-

CAS Number: 110448-35-6[1]

-

Molecular Formula:

-

Molecular Weight: 352.58 g/mol [1]

-

Appearance: Off-white to yellow crystalline solid. (Note: Deep yellow/brown coloration often indicates free iodine release due to photolytic degradation).

Critical Quality Attributes (CQAs)

The following specifications define "Research Grade" vs. "Process Grade" material.

| Attribute | Specification (High Grade) | Method | Rationale |

| Assay (Potency) | ≥ 97.0% w/w | Morpholine Titration | Determines active electrophilic content. HPLC Area % is insufficient due to non-chromophoric salts. |

| HPLC Purity | ≥ 98.0% (Area) | RP-HPLC (Derivatized) | Detects organic impurities (isomers, de-iodinated byproducts). |

| Hydrolyzable Chloride | 9.9 - 10.2% | Potentiometric Titration | Theoretical Cl content is 10.05%. Deviations indicate hydrolysis (high Cl⁻) or solvent occlusion (low Cl⁻). |

| Loss on Drying | < 0.5% | Vacuum/Desiccator | Moisture accelerates autocatalytic hydrolysis. |

| Solubility | Clear in DCM/Acetone | Visual | Turbidity indicates polymerized byproducts or inorganic salts (Na₂SO₄). |

Part 2: Synthesis-Derived Impurity Profile

Understanding the genesis of impurities allows for targeted detection. The 5-I-NSC molecule is susceptible to three primary degradation vectors: Hydrolysis , De-iodination , and Regioisomerism .

Figure 1: Degradation pathways of 5-I-NSC.[2] Hydrolysis is the dominant instability factor, while de-iodination occurs under improper storage (light exposure).

Detailed Impurity Analysis

-

5-Iodonaphthalene-1-sulfonic acid: The "silent killer" of reactions. It is formed when the sulfonyl chloride reacts with atmospheric moisture. It is acidic, often catalyzing further decomposition.

-

Naphthalene-1-sulfonyl chloride: Resulting from incomplete iodination during synthesis or photolytic de-iodination. It competes for nucleophiles but lacks the iodine handle for downstream cross-coupling.

-

Regioisomers (e.g., 8-iodo): Rare, but difficult to separate. These arise from poor regiocontrol during the initial iodination of the naphthalene ring.

Part 3: Analytical Methodologies

The "Self-Validating" Workflow

Do not rely on a single method. A high HPLC peak area can be misleading if the sample has hydrolyzed to the sulfonic acid, which may elute in the void volume or not elute at all depending on the column pH.

The Protocol:

-

Qualitative: ¹H-NMR (Check for isomer peaks and aromatic integration).

-

Quantitative (Purity): Derivatized HPLC (Fixes the composition).

-

Quantitative (Assay): Morpholine Titration (Measures functional activity).

HPLC Method: The Derivatization Approach

Direct injection of sulfonyl chlorides is discouraged because they degrade on the column. We use Pre-column Derivatization with diethylamine or piperidine to form a stable sulfonamide.

-

Reagents: Diethylamine (excess), Acetonitrile (ACN).

-

Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 40% B to 90% B over 15 mins.

-

Detection: UV @ 254 nm (Naphthalene core) and 220 nm.

Procedure:

-

Dissolve 10 mg sample in 1 mL dry ACN.

-

Add 50 µL diethylamine (excess). Let stand for 5 mins (Reaction: R-SO₂Cl + Et₂NH → R-SO₂NEt₂ + HCl).

-

Interpretation: The main peak is the stable sulfonamide. Any original sulfonic acid in the sample will not react with the amine and will elute early (polar).

Assay: The Morpholine Titration (Gold Standard)

This method validates that the sulfonyl chloride is active and not just "present."

-

Principle: R-SO₂Cl + Morpholine (excess) → R-SO₂-Morpholine + Morpholine·HCl.

-

Protocol:

-

Weigh accurately ~0.5 g of 5-I-NSC.

-

Dissolve in 20 mL of 0.1 N Morpholine in Chlorobenzene (anhydrous).

-

Add 20 mL of water (to solubilize salts).

-

Titrate the excess morpholine with 0.1 N HCl using Methyl Red indicator.

-

Perform a blank titration (Morpholine solution without sample).

-

-

Calculation:

(Where

Part 4: Handling, Stability, and Storage

Stability Profile

-

Moisture Sensitivity: High. Hydrolysis follows pseudo-first-order kinetics in humid air.

-

Light Sensitivity: Moderate. The C-I bond is labile to UV light, leading to radical formation and "browning."

Storage Protocols

-

Container: Amber glass vials with Teflon-lined caps.

-

Atmosphere: Argon or Nitrogen blanket (essential).[6]

-

Temperature: -20°C for long term; 2-8°C for active use.

-

Desiccant: Store secondary container over P₂O₅ or activated silica gel.

Part 5: Experimental Validation Workflow

The following diagram illustrates the decision logic for releasing a batch of 5-I-NSC for drug development usage.

Figure 2: Quality Control Decision Tree. Note the sequential requirement of Purity (HPLC) followed by Potency (Titration).

References

-

BenchChem Technical Support. (2025).[6][7][8] A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 5-Iodo-naphthalene-1-sulfonyl chloride (CAS 110448-35-6) Product Data.[1] Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem. (n.d.). 5-Nitronaphthalene-1-sulfonyl chloride Compound Summary. (Structural analog reference for general physical properties). Retrieved from

-

Sigma-Aldrich. (n.d.).[9] 5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl Chloride) Specification Sheet. (Reference for handling naphthalene-sulfonyl derivatives). Retrieved from [10]

Sources

- 1. 5-Iodo-naphthalene-1-sulfonyl chloride | CAS 110448-35-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chembk.com [chembk.com]

- 3. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. osha.gov [osha.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Dimethylaminonaphthalene-1-sulfonyl chloride for biochemistry 605-65-2 [sigmaaldrich.com]

- 10. Morpholine-4-sulfonyl chloride | 1828-66-6 [sigmaaldrich.com]

Strategic Sourcing and Technical Utilization of 5-Iodonaphthalene-1-Sulfonyl Chloride

Executive Summary: The Bifunctional Scaffold

5-Iodonaphthalene-1-sulfonyl chloride (CAS 110448-35-6) is a specialized organosulfur reagent distinct from its ubiquitous cousin, Dansyl chloride. While Dansyl chloride is a terminal fluorescent label, the 5-iodo variant serves as a bifunctional modular scaffold .

For drug development and proteomic researchers, this compound offers two orthogonal reactive handles:

-

Sulfonyl Chloride (

): A hard electrophile for rapid conjugation with primary amines (lysine residues, N-termini) to form stable sulfonamides. -

Aryl Iodide (

): A soft electrophile primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

This dual-reactivity profile makes it an indispensable "hub" molecule for synthesizing fragment-based drug candidates, designing FRET pairs, or creating heavy-atom derivatives for X-ray crystallography phasing.

Chemical Profile & Technical Specifications[1][2]

Before engaging suppliers, verify the compound against these physicochemical standards to ensure batch fidelity.

| Parameter | Specification |

| IUPAC Name | 5-Iodonaphthalene-1-sulfonyl chloride |

| CAS Number | 110448-35-6 |

| Molecular Formula | |

| Molecular Weight | 352.58 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DCM, THF, Acetone, Acetonitrile.[1] Reacts violently with water/alcohols. |

| Stability | Moisture sensitive (hydrolyzes to sulfonic acid). Light sensitive (C-I bond photolysis). |

| Melting Point | 110–112 °C (Literature range) |

Commercial Supply Landscape

The supply chain for 5-iodonaphthalene-1-sulfonyl chloride is bifurcated into Stocking Distributors (immediate availability, small scale) and Custom Synthesis Houses (bulk scale, high purity).

Tier 1: Stocking Suppliers (Research Scale: mg to 5g)

These suppliers typically hold inventory for immediate dispatch. Ideal for initial assay development or small-scale synthesis.

-

Santa Cruz Biotechnology (SCBT): [2]

-

Focus: Proteomics and biochemical reagents.[2]

-

Grade: Research Grade (typically >95%).

-

Reliability: High for small packs (100mg - 1g).

-

-

BLD Pharm:

-

Focus: Building blocks for medicinal chemistry.

-

Logistics: Strong presence in US and Asia; often ships same-day.

-

-

Toronto Research Chemicals (TRC):

-

Focus: High-end analytical standards and isotopes.

-

Use Case: When certified purity and detailed CoAs are required for GLP work.

-

Tier 2: Aggregators & Bulk Synthesis (Scale: >10g)

-

ChemicalBook / MolPort Networks: Platforms listing multiple vendors (e.g., Ambeed , Enamine ).

-

Warning: Many vendors here are "virtual." Always request a current HPLC trace before placing a bulk order.

-

-

Custom Synthesis (CROs): For kilogram-scale GMP production, firms like WuXi AppTec or Syngene would synthesize this de novo, likely via the Sandmeyer route (see Section 4).

Procurement Decision Matrix

| Requirement | Recommended Source Type | Key Risk |

| Speed (<1 week) | Tier 1 (SCBT, BLD) | Batch-to-batch variability in hydrolysis levels. |

| Scale (>50g) | Custom Synthesis | Lead time (4-8 weeks). |

| GLP/GMP Use | Specialist (TRC) or CRO | High cost per gram. |

Synthesis & Manufacturing Logic

Understanding the synthesis helps in identifying likely impurities (e.g., residual copper, unreacted sulfonic acid). The dominant industrial route is the Sandmeyer Reaction followed by Chlorosulfonation/Activation .

Mechanistic Pathway[4]

-

Precursor: 5-Aminonaphthalene-1-sulfonic acid (Laurent’s Acid).

-

Diazotization: Conversion of the amine to a diazonium salt using

. -

Iodination: Displacement of the diazo group with Iodide (

or -

Activation: Conversion of the sulfonic acid to sulfonyl chloride using

or

Visualization: Synthesis Workflow

Figure 1: Industrial synthesis pathway. Note that the final step involves chlorinating agents that must be rigorously removed to prevent assay interference.

Quality Control & Handling Protocol

The "Self-Validating" QC Workflow

Upon receipt of the reagent, do not assume purity. Sulfonyl chlorides degrade into sulfonic acids (which are unreactive to amines) upon exposure to atmospheric moisture.

-

Visual Inspection: Product should be yellow/orange crystals. If it is a sticky paste or white powder, significant hydrolysis may have occurred.

-

Solubility Test: Dissolve 5mg in 500µL dry DCM.

-

Clear solution: Good.

-

Turbid/Insoluble residue: Indicates formation of the sulfonic acid (insoluble in DCM).

-

-

Functional Titration (The "Morpholine Test"):

-

React a small aliquot with excess morpholine.

-

Analyze via HPLC. The disappearance of the starting material and formation of the sulfonamide confirms active titer, not just chemical presence.

-

Handling Best Practices

-

Storage: -20°C, under Argon/Nitrogen.

-

Use: Warm to room temperature before opening the vial to prevent condensation.

-

Solvents: Use anhydrous Acetonitrile or DCM. Avoid alcohols (methanol/ethanol) as they will react with the sulfonyl chloride to form sulfonate esters.

Experimental Application: Modular Labeling Protocol

This protocol describes the conjugation of 5-iodonaphthalene-1-sulfonyl chloride to a target amine (e.g., an amino acid or drug scaffold), followed by a Suzuki coupling to demonstrate its modularity.

Phase 1: Sulfonamide Formation

Objective: Attach the scaffold to the amine.

-

Reagents: Target Amine (1.0 equiv), 5-Iodonaphthalene-1-sulfonyl chloride (1.1 equiv), DIPEA (2.0 equiv).

-

Solvent: Anhydrous DCM or DMF.

-

Procedure:

-

Dissolve amine and DIPEA in solvent at 0°C.

-

Add sulfonyl chloride dropwise.

-

Stir at RT for 2 hours.

-

Quench with water, extract with EtOAc.

-

Outcome: 5-Iodonaphthalene-1-sulfonamide derivative.

-

Phase 2: Suzuki-Miyaura Coupling (The "Click" Step)

Objective: Functionalize the iodine handle.

-

Reagents: Sulfonamide intermediate (from Phase 1), Boronic Acid (1.2 equiv),

(5 mol%), -

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Degas solvents with nitrogen.

-

Combine all reagents and heat to 80°C for 4-12 hours.

-

Outcome: A biaryl sulfonyl probe (e.g., a fluorescent extended pi-system if the boronic acid is aromatic).

-

References

-

Santa Cruz Biotechnology. 5-Iodo-naphthalene-1-sulfonyl chloride Product Data Sheet. Retrieved from

-

BLD Pharm. Product Catalog: 5-Iodonaphthalene-1-sulfonyl chloride. Retrieved from

-

Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides via Sandmeyer Reaction. Retrieved from

-

ChemicalBook. Supplier Aggregation for CAS 110448-35-6. Retrieved from

-

Sigma-Aldrich. General Handling of Sulfonyl Chlorides. Retrieved from

Sources

5-Iodonaphthalene-1-sulfonyl Chloride: A Versatile Intermediate for Advanced Synthesis

A Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

5-Iodonaphthalene-1-sulfonyl chloride stands out as a critical synthetic intermediate, offering a unique combination of a reactive sulfonyl chloride and a versatile iodinated naphthalene core. This guide provides a comprehensive technical overview of its synthesis, reactivity, and key applications, particularly in the development of fluorescent probes and therapeutic agents. By detailing experimental protocols and exploring the underlying reaction mechanisms, this document aims to equip researchers with the knowledge to effectively utilize this powerful building block in their synthetic endeavors.

Introduction: The Strategic Importance of a Dual-Functionality Scaffold

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry and materials science due to its rigid, aromatic nature.[1] The strategic placement of a sulfonyl chloride group at the 1-position and an iodine atom at the 5-position gives 5-iodonaphthalene-1-sulfonyl chloride a dual reactivity that can be exploited in a multitude of synthetic strategies.

The sulfonyl chloride moiety acts as a potent electrophile, readily forming stable sulfonamides, sulfonate esters, and thioesters upon reaction with amines, alcohols, and thiols, respectively. This functionality is key to its use in bioconjugation and the construction of complex molecular architectures.

Concurrently, the iodine atom serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[2][3][4] This allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's electronic and steric properties for specific applications.

Synthesis of 5-Iodonaphthalene-1-sulfonyl Chloride

The preparation of 5-iodonaphthalene-1-sulfonyl chloride is typically achieved from naphthalene-1-sulfonic acid through a two-step process involving iodination followed by chlorosulfonylation.

Experimental Protocol: Synthesis of 5-Iodonaphthalene-1-sulfonyl Chloride

Step 1: Iodination of Naphthalene-1-sulfonic Acid

-

In a suitable reaction vessel, dissolve naphthalene-1-sulfonic acid in concentrated sulfuric acid.

-

Slowly add an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent like potassium iodate, to the solution while maintaining a controlled temperature.

-

Stir the mixture until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Isolate the 5-iodonaphthalene-1-sulfonic acid by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Chlorosulfonylation of 5-Iodonaphthalene-1-sulfonic Acid

-

In a fume hood, cautiously add the dried 5-iodonaphthalene-1-sulfonic acid to a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Heat the mixture under reflux until the evolution of gaseous byproducts (SO₂ or HCl) ceases, indicating the completion of the reaction.

-

Remove the excess chlorinating agent by distillation under reduced pressure.

-

The crude 5-iodonaphthalene-1-sulfonyl chloride can be purified by recrystallization from an appropriate solvent like hexane or chloroform to yield the final product.

Diagram: Synthetic Route

Caption: Synthesis of 5-iodonaphthalene-1-sulfonyl chloride.

Key Chemical Transformations and Mechanistic Insights

The synthetic utility of 5-iodonaphthalene-1-sulfonyl chloride lies in the distinct and controllable reactivity of its two primary functional groups.

Sulfonylation Reactions

The sulfonyl chloride group readily reacts with nucleophiles in a process of nucleophilic acyl substitution.

Diagram: General Sulfonylation Mechanism

Caption: Nucleophilic substitution at the sulfonyl chloride.

This reaction is fundamental for synthesizing:

-

Sulfonamides: From the reaction with primary and secondary amines.

-

Sulfonate Esters: From the reaction with alcohols and phenols.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond provides a site for the construction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Bond Formed |

| Suzuki | Boronic acids/esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C (Aryl-Aryl) |

| Sonogashira | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | C-C (Aryl-Alkyne) |

| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃ | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃, BINAP | C-N (Aryl-Amine) |

Diagram: Simplified Suzuki Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Applications in the Design of Fluorescent Probes

The inherent fluorescence of the naphthalene core makes 5-iodonaphthalene-1-sulfonyl chloride an excellent precursor for the synthesis of fluorescent probes.[6][7][8][9] The photophysical properties can be fine-tuned by strategic functionalization.

Workflow for Fluorescent Probe Synthesis

-

Sulfonylation: The sulfonyl chloride is reacted with a recognition moiety (e.g., a ligand for a specific analyte) to form a stable sulfonamide linkage.

-

Cross-Coupling: The iodine atom is then used to introduce a modulating group via a cross-coupling reaction, which can influence the fluorescence quantum yield or emission wavelength.

-

Sensing Mechanism: Upon binding of the target analyte to the recognition moiety, a change in the fluorescence signal is observed, enabling detection.

Diagram: Fluorescent Probe Synthesis Workflow

Caption: General workflow for fluorescent probe synthesis.

Utility in Medicinal Chemistry and Drug Discovery

The sulfonamide functional group is a key pharmacophore in a number of approved drugs. The ability to readily synthesize diverse libraries of sulfonamides from 5-iodonaphthalene-1-sulfonyl chloride, combined with the potential for further diversification through cross-coupling reactions, makes it a valuable tool in drug discovery.[1]

Example: Synthesis of Kinase Inhibitors A common strategy in kinase inhibitor design involves the elaboration of a heterocyclic core. 5-Iodonaphthalene-1-sulfonyl chloride can be used to:

-

Introduce a sulfonamide group onto a key amine of the heterocyclic scaffold.

-

Subsequently, introduce various aryl or heteroaryl groups at the 5-position via Suzuki coupling to probe different regions of the kinase active site.

This modular approach facilitates the rapid generation of analogs for structure-activity relationship (SAR) studies.

Conclusion

5-Iodonaphthalene-1-sulfonyl chloride is a highly valuable and versatile synthetic intermediate. Its orthogonal reactivity allows for the sequential and controlled functionalization of the naphthalene core, providing access to a wide range of complex molecules. A solid understanding of its chemical behavior is essential for harnessing its full potential in the synthesis of novel materials and therapeutic agents.

References

- Coburn, R. A., & Glennon, R. A. (1973). Synthesis of sulfonyl chloride substrate precursors. Journal of Pharmaceutical Sciences, 62(11), 1785-1789.

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Organic Syntheses. (various authors and years). [Link]

-

The Institute of Cancer Research. Fluorescent Probes for Imaging Reactive Cell Metabolites. [Link]

-

Patsnap. Sulphanilic Acid as a Fluorescent Probe in Biochemical Assays. [Link]

-

Gao, J., Pan, X., Liu, J., Lai, J., Chang, L., & Yuan, G. (2015). Iodine-induced synthesis of sulfonate esters from sodium sulfinates and phenols under mild conditions. RSC Advances, 5(35), 27439-27442. [Link]

-

Stoyanov, S., Stoyanova, R., & Petkov, I. (2021). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Molecules, 26(11), 3162. [Link]

-

Wang, Y., Chen, Y., Li, Y., & Wang, J. (2019). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 24(12), 2235. [Link]

-

PubChem. 5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride. [Link]

-

Moore, E. D., et al. (2024). Synthesis and Characterization of a Novel Concentration-Independent Fluorescent Chloride Indicator, ABP-Dextran, Optimized for Extracellular Chloride Measurement. International Journal of Molecular Sciences, 25(2), 896. [Link]

-

Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

-

Amerigo Scientific. 5-chloronaphthalene-1-sulfonyl chloride. [Link]

-

Singh, S. K., & Singh, P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. [Link]

-

Caló, V., Nacci, A., & Monopoli, A. (2010). Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. Molecules, 15(11), 7853-7871. [Link]

-

Morris, J. R., et al. (2006). 5-Aminonaphthalene-1-sulfonic acid and its manganese, nickel and cobalt salts. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 8), m428-m432. [Link]

-

Zhang, Q., et al. (2017). Ionic Liquid-Like Pharmaceutical Ingredients and Applications of Ionic Liquids in Medicinal Chemistry: Development, Status and Prospects. Current Pharmaceutical Design, 23(39), 6042-6062. [Link]

- Colacot, T. J. (Ed.). (2015).

-

Li, Y., et al. (2011). 8-Quinolyl 5-(dimethylamino)naphthalene-1-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2625. [Link]

-

Yus, M., & Foubelo, F. (1995). Reactivity profiles of naphthalene radical-anion ( I ) and dianions ( II ). Tetrahedron Letters, 36(47), 8573-8576. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi-res.com [mdpi-res.com]

- 4. mdpi.com [mdpi.com]

- 5. Iodine-induced synthesis of sulfonate esters from sodium sulfinates and phenols under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. DSpace [repository.icr.ac.uk]

- 7. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids via Pre-Column Derivatization with 5-Iodonaphthalene-1-Sulfonyl Chloride (INS-Cl)

This Application Note is structured as a comprehensive technical guide for the derivatization and analysis of amino acids using 5-Iodonaphthalene-1-sulfonyl chloride (INS-Cl) . Unlike the widely used fluorescent reagent Dansyl-Cl (5-dimethylaminonaphthalene-1-sulfonyl chloride), the INS-Cl reagent incorporates a heavy iodine atom. This structural modification introduces the Heavy Atom Effect , which quenches native fluorescence and significantly enhances intersystem crossing, making this reagent particularly suitable for UV detection (due to the naphthalene chromophore) or Room Temperature Phosphorescence (RTP) detection, as well as providing a unique mass defect for Mass Spectrometry applications.

Abstract & Core Principle

This protocol details the pre-column derivatization of primary and secondary amino acids with 5-iodonaphthalene-1-sulfonyl chloride (INS-Cl) followed by Reversed-Phase HPLC (RP-HPLC).

The Scientific Rationale (The "Why")

While Dansyl-Cl is the gold standard for fluorescence detection, INS-Cl offers distinct advantages in specific analytical scenarios:

-

Heavy Atom Effect: The iodine substituent at the C-5 position facilitates spin-orbit coupling. This enhances the population of the triplet state (

), rendering the derivatives suitable for Phosphorescence detection (high specificity, zero background) or sensitive UV detection (strong absorption of the naphthalene ring without interference from native fluorescence). -

Stability: Sulfonamide bonds formed by INS-Cl are highly stable to acid hydrolysis, allowing for robust post-derivatization processing.

-

Chromatographic Behavior: The lipophilic iodine atom increases retention on C18 columns, improving the resolution of polar amino acids compared to less hydrophobic reagents.

Chemical Mechanism

The reaction proceeds via a Nucleophilic Substitution (

-

Condition: Basic pH (9.0 – 10.0) is required to ensure the amino group is deprotonated (

) and nucleophilic. -

Side Reaction: INS-Cl can hydrolyze to the corresponding sulfonic acid (INS-OH). A molar excess of reagent is used to compensate for this.

Reaction Scheme Diagram

Figure 1: Reaction pathway for the sulfonylation of amino acids by INS-Cl under alkaline conditions.

Materials & Reagents

| Reagent | Specification | Role |

| INS-Cl | >98% Purity (Solid) | Derivatizing Agent |

| Amino Acid Standards | HPLC Grade | Calibration |

| Acetonitrile (ACN) | HPLC Grade | Solvent/Mobile Phase |

| Sodium Carbonate ( | Anhydrous, ACS Reagent | Buffer Component |

| Sodium Bicarbonate ( | ACS Reagent | Buffer Component |

| Acetone | HPLC Grade | Reagent Solvent |

| Acetic Acid | Glacial | pH Adjustment |

Experimental Protocol

Preparation of Solutions

-

Derivatization Buffer (0.1 M, pH 9.5):

-

Dissolve 0.53 g

and 0.42 g -

Critical Check: Verify pH is 9.5 ± 0.1. Adjust with dilute NaOH or HCl if necessary.

-

-

INS-Cl Reagent Solution (5 mg/mL):

-

Dissolve 50 mg of INS-Cl in 10 mL of Acetone .

-

Note: Prepare fresh daily. Protect from light (iodine compounds can be photosensitive).

-

-

Amino Acid Standard Mix:

-

Prepare a mixture of amino acids at 1.0 µmol/mL (1 mM) in 0.1 M HCl.

-

Derivatization Workflow

This protocol ensures complete labeling while minimizing hydrolysis artifacts.

-

Mix: In a 1.5 mL amber vial, combine:

-

100 µL Amino Acid Sample/Standard

-

100 µL Carbonate Buffer (pH 9.5)

-

200 µL INS-Cl Solution (in Acetone)

-

-

Incubate: Cap tightly and vortex for 10 seconds. Place in a heating block at 60°C for 40 minutes .

-

Why: Heat drives the reaction to completion for sterically hindered amino acids (e.g., Valine, Isoleucine). Acetone prevents precipitation of the reagent.

-

-

Quench: Add 50 µL of 2% Methylamine or Diethylamine solution. Incubate for 5 min.

-

Mechanism: Scavenges excess INS-Cl to prevent interference peaks from reagent hydrolysis products.

-

-

Acidify: Add 50 µL of 10% Acetic Acid.

-

Why: Neutralizes the pH to match the mobile phase and stabilizes the sulfonamide.

-

-

Filter: Filter through a 0.22 µm PTFE filter into an HPLC vial.

Workflow Diagram

Figure 2: Step-by-step derivatization workflow for INS-Cl analysis.

HPLC Conditions

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 50 mM Sodium Acetate Buffer (pH 4.0) |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Injection Volume | 10 - 20 µL |

| Detection | UV/Vis: 225 nm (Primary), 290 nm (Secondary)Phosphorescence: Ex 290 nm / Em 500 nm (Requires deoxygenation) |

Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 85 | 15 | Initial |

| 20.0 | 65 | 35 | Elution of Acidic/Neutral AA |

| 35.0 | 40 | 60 | Elution of Hydrophobic AA |

| 40.0 | 10 | 90 | Wash |

| 45.0 | 85 | 15 | Re-equilibration |

Data Analysis & Performance

Identification

Amino acids are identified by comparing retention times (

-

Order of Elution: Generally follows hydrophobicity: Asp < Glu < Ser < ... < Phe < Ile < Leu < Lys (di-derivative).

-

Specificity: The INS-derivative absorbs strongly at 225 nm due to the naphthalene ring. The iodine atom induces a bathochromic shift compared to non-substituted naphthalene.

Method Validation Metrics (Typical)

| Metric | Typical Value | Notes |

| Linearity ( | > 0.995 | Range: 10 pmol – 1 nmol |

| LOD (UV) | 1 - 5 pmol | Signal-to-Noise = 3 |

| Precision (RSD) | < 3.0% | Intra-day (n=5) |

| Derivative Stability | > 48 hours | When stored at 4°C in dark |

Troubleshooting Guide

-

Issue: Low Peak Areas.

-

Cause: Incomplete reaction or pH < 9.0.

-

Fix: Check buffer pH. Ensure INS-Cl solution is fresh (hydrolyzed reagent is inactive).

-

-

Issue: Double Peaks for Lysine/Tyrosine.

-

Cause: Mono- vs. Di-substitution.

-

Fix: Increase INS-Cl molar excess (at least 10-fold) to ensure complete di-derivatization of side chains (

of Lys,

-

-

Issue: Precipitate in Vial.

-

Cause: Buffer/Acetone incompatibility.

-

Fix: Ensure the final organic content is sufficient to keep the derivative in solution, or reduce the initial concentration.

-

References

-

Chemical Identification & Properties

-

General Sulfonyl Chloride Derivatization (Dansyl-Cl Basis)

-

Walker, J. M. (1994). The Dansyl Method for Identifying N-Terminal Amino Acids. Methods in Molecular Biology, Vol 32. Humana Press. Link

-

- Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books.

-

Related Reagent Methodologies

-

Seiler, N. (1970). Use of the Dansyl Reaction in Biochemical Analysis. Methods of Biochemical Analysis. Link

-

(Note: While specific modern application notes for INS-Cl are rare compared to Dansyl-Cl, this protocol is derived from the established chemistry of naphthalene sulfonyl chlorides, adapted for the specific solubility and detection properties of the iodinated analog.)

Sources

Application Notes and Protocols: Leveraging 5-Iodonaphthalene-1-sulfonyl Chloride for Advanced Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Tool for Deep Proteomic Interrogation

In the landscape of quantitative and structural proteomics, the covalent labeling of proteins with chemical tags is a cornerstone technique. These tags introduce specific functionalities that facilitate detection, quantification, and structural characterization of proteins within complex biological mixtures. While a variety of labeling reagents exist, 5-iodonaphthalene-1-sulfonyl chloride emerges as a specialized tool offering unique advantages, particularly for mass spectrometry-based workflows.

This sulfonyl chloride derivative is an analog of the well-known dansyl chloride. Like its counterpart, it readily reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of peptides and proteins.[1][2] The covalent sulfonamide bond formed is highly stable, ensuring the integrity of the label throughout sample processing and analysis.[3]

The distinguishing feature of 5-iodonaphthalene-1-sulfonyl chloride is the presence of a heavy iodine atom. This iodine atom provides a unique mass signature that can be exploited in advanced mass spectrometry applications, offering a novel dimension to proteomic analyses.[4][5] This application note provides a comprehensive guide to the use of 5-iodonaphthalene-1-sulfonyl chloride in proteomics research, from the underlying chemical principles to detailed experimental protocols and downstream applications.

Mechanism of Action: Covalent Labeling of Primary Amines

The utility of 5-iodonaphthalene-1-sulfonyl chloride as a protein labeling reagent is rooted in the high reactivity of the sulfonyl chloride functional group towards nucleophilic primary amines.[3] Under moderately basic conditions (pH 8-9.5), the unprotonated primary amino groups of lysine residues and the N-terminus of proteins act as potent nucleophiles.[1]

The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.[3]

Core Applications in Proteomics Research

The incorporation of an iodine atom into the labeling reagent opens up several advanced applications in proteomics:

-

Enhanced Mass Spectrometry Detection: The monoisotopic mass of iodine (126.9 amu) provides a significant and unique mass shift upon labeling, which can aid in the identification of labeled peptides in complex mass spectra.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Integration: The presence of iodine allows for the use of ICP-MS for highly sensitive and absolute quantification of labeled proteins and peptides.[5] This is a powerful technique for metalloproteomics and studies requiring precise stoichiometry.

-

Secondary Ion Mass Spectrometry (SIMS) Imaging: Iodine can be used as a probe for SIMS, enabling the visualization and localization of labeled proteins within cells and tissues with high spatial resolution.[6]

-

Radiolabeling Capabilities: The iodine atom can be substituted with a radioactive isotope, such as ¹²⁵I, for sensitive detection via autoradiography in gel-based applications or for use in radioimmunoassays.[4][7]

Experimental Workflow: From Labeling to Analysis

The following diagram outlines the general workflow for utilizing 5-iodonaphthalene-1-sulfonyl chloride in a typical bottom-up proteomics experiment.

Caption: General proteomics workflow using 5-iodonaphthalene-1-sulfonyl chloride.

Detailed Protocol: Labeling of Peptides with 5-Iodonaphthalene-1-sulfonyl Chloride

This protocol is designed for the labeling of peptides generated from a typical in-solution or in-gel protein digest.

Materials:

-

5-Iodonaphthalene-1-sulfonyl chloride (CAS 110448-35-6)[3]

-

Digested peptide mixture (e.g., from trypsin digestion) in a suitable buffer (e.g., 50 mM TEAB, pH 8.5)

-

Acetonitrile (ACN) , LC-MS grade

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) , anhydrous

-

Triethylammonium bicarbonate (TEAB) buffer , 1 M, pH 8.5

-

Hydroxylamine hydrochloride , 5% (w/v) in water (optional, for quenching)

-

Formic acid (FA) , LC-MS grade

-

C18 solid-phase extraction (SPE) cartridges for peptide desalting and cleanup

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 5-iodonaphthalene-1-sulfonyl chloride (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use. The reagent is sensitive to moisture.

-

-

Peptide Sample Preparation:

-

Ensure the peptide sample is in a buffer with a pH between 8.0 and 9.5. TEAB buffer is a common choice as it is volatile and compatible with mass spectrometry. The buffer should be free of primary amines (e.g., Tris).

-

The peptide concentration should be in the range of 1-5 mg/mL.

-

-

Labeling Reaction:

-

Add the 5-iodonaphthalene-1-sulfonyl chloride stock solution to the peptide solution. A typical starting point is a 5-10 fold molar excess of the reagent over the estimated number of primary amines (lysine residues and N-termini).

-

Vortex the mixture gently and incubate at room temperature for 1-2 hours with occasional mixing. The reaction can also be performed at 37°C to potentially increase the reaction rate.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction and consume any unreacted sulfonyl chloride, add an equal volume of 5% hydroxylamine hydrochloride solution.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Cleanup:

-

Acidify the labeled peptide solution with formic acid to a pH of <3.

-

Desalt and remove excess reagent using a C18 SPE cartridge according to the manufacturer's instructions.

-

Elute the labeled peptides with a solution of 50-80% ACN in 0.1% FA.

-

Dry the eluted peptides in a vacuum centrifuge.

-

-

Sample Storage:

-

Store the dried, labeled peptides at -20°C or -80°C until LC-MS/MS analysis.

-

Downstream Data Analysis Considerations

When analyzing data from experiments using 5-iodonaphthalene-1-sulfonyl chloride, it is crucial to account for the mass modification in your database search parameters.

| Parameter | Value |

| Reagent | 5-Iodonaphthalene-1-sulfonyl chloride |

| Chemical Formula | C₁₀H₆ClIO₂S |

| Molecular Weight | 352.58 g/mol |

| Mass of Labeling Moiety | 316.92 Da (C₁₀H₅IO₂S) |

| Modification Site | Lysine (K), Peptide N-terminus |

The mass of the labeling moiety (316.92 Da) should be set as a variable modification on lysine residues and peptide N-termini in your search algorithm.

A Potential Application in Kinase Signaling Pathway Analysis

The unique properties of 5-iodonaphthalene-1-sulfonyl chloride can be applied to study complex biological systems, such as kinase signaling pathways. The diagram below illustrates a hypothetical scenario where this reagent is used to quantify changes in protein abundance in response to kinase inhibition.

Caption: Workflow for quantitative proteomics of a kinase signaling pathway.

Conclusion

5-Iodonaphthalene-1-sulfonyl chloride represents a valuable addition to the proteomics toolbox. Its ability to covalently label primary amines, combined with the unique properties of the iodine atom, provides researchers with a powerful tool for advanced mass spectrometry applications. The protocols and information presented in this application note serve as a starting point for the successful implementation of this reagent in your proteomics research, enabling deeper insights into the complex world of proteins.

References

- Greenwood, F. C., Hunter, W. M., & Glover, J. S. (1963). The preparation of ¹³¹I-labelled human growth hormone of high specific radioactivity. Biochemical Journal, 89(1), 114–123.

- Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a ¹²⁵I-containing acylating agent. Biochemical Journal, 133(3), 529–539.

- Jakubowski, N., et al. (2012). Iodination of proteins, proteomes and antibodies with potassium triiodide for LA-ICP-MS based proteomic analyses.

- Kabatas Glowacki, S., et al. (2022). An iodine-containing probe as a tool for molecular detection in secondary ion mass spectrometry. Chemical Science, 13(25), 7466-7473.

- Becker, J. S. (2011). Metallomics and proteomics in the context of systems biology.

-

Gray, W. R. (1972).[7] End-group analysis using dansyl chloride. Methods in Enzymology, 25, 121–138.

- Tapuhi, Y., et al. (1981). Dansyl-amino acids analysis by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 115(1), 123-128.

- Kareem, B., et al. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 28(3), 1083.

- Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis. Methods of Biochemical Analysis, 18, 259–337.

- Harris, E. L. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 3, 49-55.

- Gros, C., & Labouesse, B. (1969). Study of the dansylation reaction of amino acids, peptides and proteins. European Journal of Biochemistry, 7(4), 463–470.

- Spackman, D. H., Stein, W. H., & Moore, S. (1958). Automatic recording apparatus for use in the chromatography of amino acids. Analytical Chemistry, 30(7), 1190–1206.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Iodo-naphthalene-1-sulfonyl chloride | CAS 110448-35-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Proteomics Analysis of Iodination - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. An iodine-containing probe as a tool for molecular detection in secondary ion mass spectrometry - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02290G [pubs.rsc.org]

- 7. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Sulfonamides via Sulfonyl Chlorides

Topic: Step-by-step guide for sulfonyl chloride amine reaction Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals

) is a cornerstone transformation in medicinal chemistry, underpinning classes of antibiotics, diuretics, and anti-inflammatories. While deceptively simple, the reaction between sulfonyl chlorides and amines is prone to specific failure modes—hydrolysis, bis-sulfonylation, and regioselectivity issues. This guide moves beyond textbook definitions to provide a rigorous, field-proven framework for sulfonylation, offering three distinct protocols tailored to substrate solubility and scale, supported by mechanistic insights and troubleshooting matrices.Mechanistic Insight: The "Concerted" Continuum

To optimize this reaction, one must understand that it does not strictly follow the classical carbonyl addition-elimination mechanism. Evidence suggests a continuum between an S

Key Mechanistic Drivers:

-

Nucleophilic Attack: The amine nitrogen attacks the sulfur center.[1] Unlike carbonyls, sulfur is hypervalent; the "S=O" bonds are polarized single bonds.

-

Leaving Group Departure: The chloride ion is a good leaving group.[2] In the presence of a base (e.g., Pyridine, TEA), the HCl byproduct is neutralized, driving the equilibrium forward.

-

The Hydrolysis Competitor: Water is a competitive nucleophile. If the amine is sterically hindered or the base is insufficient, water (from solvent or atmosphere) will attack the sulfur, irreversibly forming the sulfonic acid.

Figure 1: Simplified reaction pathway highlighting the concerted nature of the substitution.

Critical Parameters & Decision Matrix

Before selecting a protocol, evaluate your substrates against these critical parameters.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DCM (Anhydrous) | Standard for organic soluble amines. High solubility, easy removal. |

| THF or DMF | Use for polar amines. DMF is hard to remove; requires aqueous workup. | |

| Water/Acetone | For Schotten-Baumann conditions (amino acids, salts). | |

| Base | Pyridine | Acts as both solvent/co-solvent and base. Mild, minimizes bis-sulfonylation. |

| Triethylamine (TEA) | Stronger base. Good for unreactive amines but can promote bis-sulfonylation. | |

| Na₂CO₃ / NaOH | Inorganic bases for biphasic (Schotten-Baumann) systems.[3] | |

| Stoichiometry | 1.0 : 1.1 : 1.5 | (R-SO₂Cl : Amine : Base).[1] Slight excess of amine ensures full conversion of the unstable chloride. |

| Temperature | 0°C | Start cold to control exotherm and selectivity; warm to drive completion. |

Workflow Selection Diagram

Figure 2: Decision matrix for selecting the optimal synthetic methodology.

Experimental Protocols

Protocol 1: The "Gold Standard" (DCM/Pyridine)

Best for: Medicinal chemistry libraries, lipophilic amines, and acid-sensitive substrates.

Reagents:

-

Sulfonyl Chloride (1.0 equiv)[1]

-

Pyridine (2.0 - 3.0 equiv) OR Triethylamine (1.5 equiv) + DMAP (0.1 equiv cat.)

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with N₂ or Ar.

-

Solvation: Dissolve the Amine (1.1 eq) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Pyridine (3.0 eq). Note: If using TEA, add it here. Pyridine is preferred as it acts as a nucleophilic catalyst and solvent buffer.

-

Cooling: Cool the mixture to 0°C in an ice bath. Crucial: Sulfonyl chlorides are highly reactive; cooling prevents side reactions.

-

Addition: Dissolve Sulfonyl Chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise over 10–15 minutes.

-

Why? Rapid addition causes localized heating and concentration spikes, leading to bis-sulfonylation (R-SO₂-N(R)-SO₂-R).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–12 hours. Monitor by TLC/LCMS.

-

Workup (Self-Validating Step):

Protocol 2: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, and large-scale synthesis where organic solvents must be minimized.

Reagents:

-

Sulfonyl Chloride (1.1 equiv)

-

Amine (1.0 equiv)[1]

-

Base: 10% Na₂CO₃ or 2M NaOH

-

Solvent: Water / THF (or Acetone) (1:1 ratio)

Step-by-Step:

-

Aqueous Phase: Dissolve the Amine in the aqueous base solution (approx 2.5 eq of base) in a flask.

-

Organic Phase: Dissolve the Sulfonyl Chloride in THF or Acetone.

-

Addition: Add the organic phase to the rapidly stirring aqueous phase at RT.

-